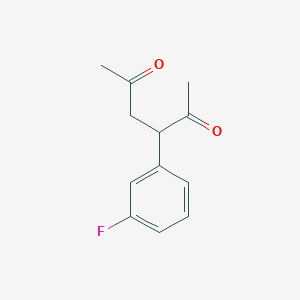
2,5-Hexanedione, 3-(3-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Hexanedione, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C₁₂H₁₃FO₂ It is a derivative of 2,5-hexanedione, where a fluorophenyl group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone, which is then subjected to oxidative cleavage to yield the desired diketone . Another method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle, under high-temperature water conditions .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3-(3-fluorophenyl)- typically involves the use of high-temperature water (HTW) conditions for the efficient conversion of starting materials. The reaction parameters, such as temperature, reaction time, and the amount of catalyst, are optimized to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Hexanedione, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Hexanedione, 3-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Hexanedione, 3-(3-fluorophenyl)- involves its interaction with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Hexanedione: A simpler diketone without the fluorophenyl group.
2,5-Heptanedione: A longer-chain analog.
3,6-Octanedione: Another γ-diketone with a different carbon chain length.
Uniqueness
2,5-Hexanedione, 3-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can influence the compound’s biological activity and its interactions with other molecules .
Eigenschaften
CAS-Nummer |
583887-42-7 |
|---|---|
Molekularformel |
C12H13FO2 |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
InChI-Schlüssel |
FVFLVPSNDWLKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC(=CC=C1)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


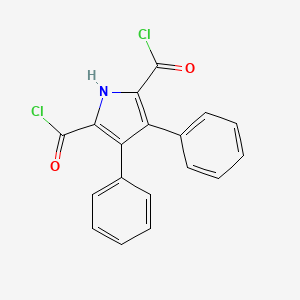

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

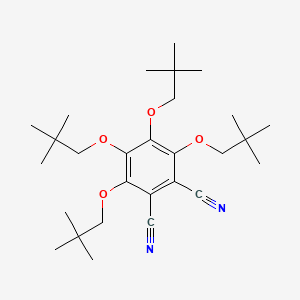
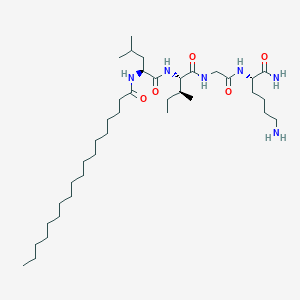
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
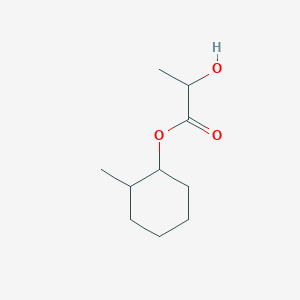

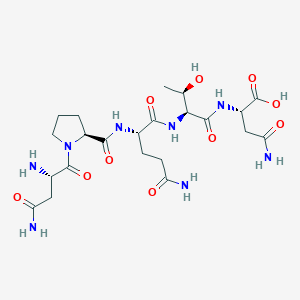
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
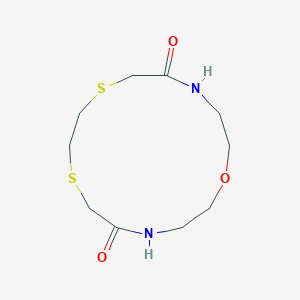
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
